molecular formula C8H9ClO2 B14394052 4-Chloro-2-(methoxymethyl)phenol CAS No. 89879-47-0

4-Chloro-2-(methoxymethyl)phenol

Cat. No.: B14394052
CAS No.: 89879-47-0
M. Wt: 172.61 g/mol
InChI Key: PFBVNGMTQKJIRP-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxymethyl)phenol is an organic compound with the molecular formula C8H9ClO2. It is a derivative of phenol, where the phenolic hydrogen is substituted by a 4-chloro group and a 2-(methoxymethyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methoxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfonyl, or other substituted phenols.

Scientific Research Applications

4-Chloro-2-(methoxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in pharmaceuticals due to its phenolic structure.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxymethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The chloro and methoxymethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of a methoxymethyl group.

    4-Chloro-2-methoxyphenol: Lacks the methoxymethyl group, having only a methoxy group.

    2-Chloro-4-methoxyphenol: The positions of the chloro and methoxy groups are reversed.

Uniqueness

4-Chloro-2-(methoxymethyl)phenol is unique due to the presence of both the chloro and methoxymethyl groups, which can significantly influence its chemical properties and reactivity compared to its analogs.

Properties

CAS No.

89879-47-0

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-2-(methoxymethyl)phenol

InChI

InChI=1S/C8H9ClO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3

InChI Key

PFBVNGMTQKJIRP-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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